molecular formula C11H19N3O3 B2511428 1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea CAS No. 2034333-68-9

1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea

Cat. No.: B2511428
CAS No.: 2034333-68-9
M. Wt: 241.291
InChI Key: SBSZWJUMDZIWIR-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a urea derivative featuring a methoxyethyl group and a 3-methylisoxazole-propyl substituent. The synthesis of such compounds typically involves urea-forming reactions between amines and isocyanates or azides, as exemplified in related studies .

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-9-8-10(17-14-9)4-3-5-12-11(15)13-6-7-16-2/h8H,3-7H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSZWJUMDZIWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol

The presence of the isoxazole ring contributes to its biological activity, as this moiety is often associated with various pharmacological effects.

1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : The isoxazole structure often interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : This compound may act as a modulator for specific receptors, influencing signaling pathways critical for various physiological responses.

Antimicrobial Activity

Research indicates that compounds containing isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related isoxazole compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 50 to 100 µg/mL against common pathogens such as E. coli and S. aureus .

Anticancer Activity

In vitro studies have demonstrated that 1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea exhibits cytotoxic effects on various cancer cell lines. For example, it has been reported to induce apoptosis in HeLa cells with an IC50 value around 20 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Cell LineIC50 (µM)
HeLa20
A54925
MCF730

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various isoxazole derivatives, including 1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea. The results indicated a strong antibacterial effect against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent against resistant infections .

Study 2: Anticancer Properties

In another investigation, the anticancer properties were assessed using a panel of cancer cell lines. The compound was found to significantly inhibit cell proliferation in a dose-dependent manner, with notable effects observed in lung and cervical cancer cell lines. Mechanistic studies suggested that the compound triggers oxidative stress leading to apoptosis .

Comparison with Similar Compounds

Key Observations :

  • R1 Substituent : The methoxyethyl group in the target compound offers greater hydrophilicity compared to the aromatic 3,5-dimethoxyphenyl group in MK13 or variable alkyl/aryl groups in pyrazole-based ureas .
  • R2 Substituent: The 3-methylisoxazole-propyl chain introduces a rigid, electron-deficient heterocycle, contrasting with the pyrazole-based substituents in analogs.

Solubility and Lipophilicity

  • Target Compound : The methoxyethyl group likely enhances water solubility relative to MK13’s dimethoxyphenyl group, which is more lipophilic.
  • Hydroxymethyl Pyrazole Ureas : The hydroxymethyl group in increases polarity, but crystallization from EtOH–AcOH suggests moderate solubility in protic solvents.

Bioactivity (Inferred from Structural Analogues)

  • MK13 : Pyrazole-urea derivatives are explored for kinase inhibition due to urea’s hydrogen-bonding capacity and pyrazole’s planar geometry .
  • Isoxazole Advantage : The 3-methylisoxazole in the target compound may improve metabolic stability compared to pyrazoles, as isoxazoles are less prone to oxidative metabolism.

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